molecular formula C11H7BrClNO2 B13653692 Methyl 2-bromo-4-chloroquinoline-3-carboxylate

Methyl 2-bromo-4-chloroquinoline-3-carboxylate

Cat. No.: B13653692
M. Wt: 300.53 g/mol
InChI Key: NSMBLLFTNRSLBC-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-chloroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-chloroquinoline-3-carboxylate typically involves the reaction of 2-bromo-4-chloroaniline with diethyl ethoxymethylenemalonate under basic conditions, followed by cyclization and esterification. The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like recrystallization and chromatography are common to achieve high purity levels.

Types of Reactions:

    Substitution Reactions: The bromine and chlorine atoms in the quinoline ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized to form quinoline N-oxides or reduced to yield dihydroquinoline derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, enhancing its structural diversity.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and amines are commonly used.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are employed.

    Reduction: Catalysts like palladium on carbon, sodium borohydride, and lithium aluminum hydride are used.

Major Products:

    Substituted Quinoline Derivatives: Formed through nucleophilic substitution.

    Quinoline N-oxides: Resulting from oxidation reactions.

    Dihydroquinoline Derivatives: Produced via reduction reactions.

Scientific Research Applications

Methyl 2-bromo-4-chloroquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its potential as a fluorescent probe and in enzyme inhibition studies.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-chloroquinoline-3-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

    Methyl 2-bromo-4-chloroquinoline-3-carboxylate:

    2-Chloroquinoline-3-carbaldehyde: Lacks the bromine atom, resulting in different reactivity and applications.

    Methyl 8-bromo-4-chloroquinoline-2-carboxylate: Similar structure but with different substitution pattern, leading to varied chemical properties and uses.

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique reactivity and potential for diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of both bromine and chlorine atoms in the quinoline ring enhances its versatility and effectiveness in various chemical reactions and biological studies.

Properties

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

methyl 2-bromo-4-chloroquinoline-3-carboxylate

InChI

InChI=1S/C11H7BrClNO2/c1-16-11(15)8-9(13)6-4-2-3-5-7(6)14-10(8)12/h2-5H,1H3

InChI Key

NSMBLLFTNRSLBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N=C1Br)Cl

Origin of Product

United States

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